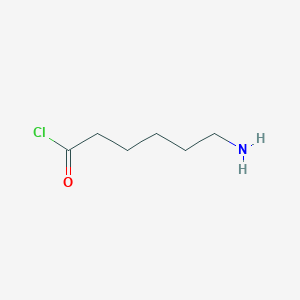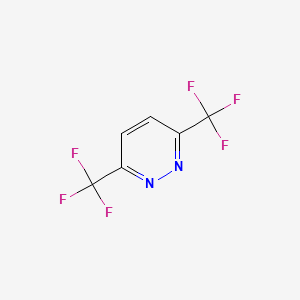
Pyridazine, 3,6-bis(trifluoromethyl)-
Descripción general
Descripción
Pyridazine derivatives, including Pyridazine, 3,6-bis(trifluoromethyl)-, have been found to exhibit a wide range of pharmacological activities . They are invaluable scaffolds in medicinal chemistry, having a large variety of activities such as antibacterial, antifungal, antimalarial, anticancer, antituberculosis, antihypertensive, etc . Also, the pyridazine core is of high interest in agriculture, being used as a growth factor for plants, herbicides, etc .
Synthesis Analysis
Pyridazine synthesis has been achieved through various methods. An unexpected C-C bond cleavage in the absence of metal enables an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones . Also, [3 + n] cycloaddition reactions have been used in the synthesis of pyridazine derivatives .
Molecular Structure Analysis
The molecular structure of Pyridazine, 3,6-bis(trifluoromethyl)-, is represented by the empirical formula C5H2ClF3N2 . It has a molecular weight of 182.53 .
Chemical Reactions Analysis
Pyridazine derivatives have been involved in various chemical reactions. For instance, [3 + n] cycloaddition reactions have been used to elaborate pyridazine derivatives .
Aplicaciones Científicas De Investigación
Self-Assembly and Complex Formation
Pyridazine derivatives have been investigated for their self-assembly properties with metal ions. A study demonstrated the self-assembly of 3,6-bis(R-1H-1,2,3-triazol-4-yl)pyridazines with copper(I) and silver(I) ions. These complexes were characterized using NMR spectroscopy, elemental analysis, mass spectrometry, and analytical ultracentrifugation, indicating the formation of [2×2] supramolecular grids (Happ et al., 2011).
Optical Studies
3,6-Bis(2-pyridyl)pyridazine was synthesized and characterized, with studies including FTIR and Raman spectroscopy. Its nonlinear optical property was examined, revealing less SHG efficiency but large first hyperpolarizability (Dhas, Das, & Dhas, 2013).
Synthesis and Reactivity
Pyridazine derivatives have been synthesized through various reactions. For instance, a novel cycloocta[d]/Barreleno[d]pyridazine rearrangement was reported, showcasing the reactivity of these compounds in different solvents and under various conditions (Baumann et al., 1995).
Water Oxidation Catalysts
Certain 3,6-bis-pyridazine ligands have been used in creating a new family of Ru complexes for water oxidation. These complexes have been characterized and show promising properties for oxygen evolution, with varying turnover numbers (Zong & Thummel, 2005).
Ligand Design and Metal Complexes
The synthesis and characterization of substituted pyridazines as ligands in homoleptic and heteroleptic Ru(II) complexes have been reported. These ligands' optical and electrochemical properties reflect their electron-accepting character, useful for the construction of supramolecular assemblies (Cooke et al., 2011).
Anion-Pi Interactions in Self-Assembly
Research on anion-pi interactions in self-assembly reactions of Ag(I) complexes with pi-acidic aromatic rings like pyridazine derivatives has shown how these interactions control the structural motifs of the resulting complexes (Schottel et al., 2006).
Polymerization and Grid Construction
A hydroxy-functionalized 3,6-bis(2-pyridyl)pyridazine ligand was polymerized with l-lactide using a controlled aluminum alkoxide-based polymerization. This process led to the creation of metallo-supramolecular gridlike architectures, demonstrating the ligand's role in constructing polymeric grids (Hoogenboom, Wouters, & Schubert, 2003).
Mecanismo De Acción
Safety and Hazards
Pyridazine, 3,6-bis(trifluoromethyl)-, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin irritant, eye irritant, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Direcciones Futuras
Future research directions could focus on further exploring the synthesis methods and potential applications of Pyridazine, 3,6-bis(trifluoromethyl)-. The unexpected C-C bond cleavage in the absence of metal presents an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones . This could be further explored to enhance the efficiency and yield of the synthesis process.
Propiedades
IUPAC Name |
3,6-bis(trifluoromethyl)pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F6N2/c7-5(8,9)3-1-2-4(14-13-3)6(10,11)12/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCROYEKGXMAJLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F6N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30563532 | |
| Record name | 3,6-Bis(trifluoromethyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30563532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Bis(trifluoromethyl)pyridazine | |
CAS RN |
67096-93-9 | |
| Record name | 3,6-Bis(trifluoromethyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30563532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)aniline](/img/structure/B3055731.png)
![Benzenesulfonamide, 4-methyl-N-[(1S)-1-phenylpropyl]-](/img/structure/B3055733.png)

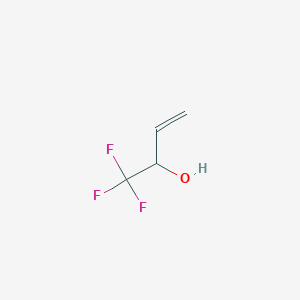




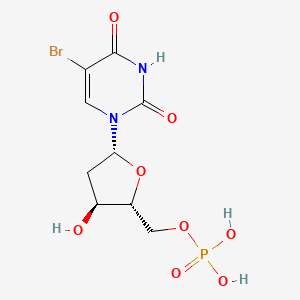
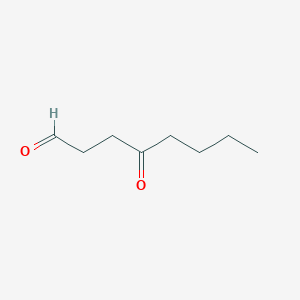
![4-[(6-Chloropyridin-3-yl)oxy]-6,7-dimethoxyquinoline](/img/structure/B3055749.png)


